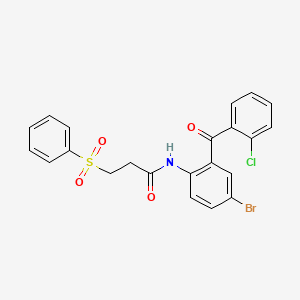
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide, also known as BMS-986165, is a small molecule inhibitor of the Tyk2 protein. This compound has been developed as a potential treatment for various autoimmune diseases, including psoriasis and lupus.
Aplicaciones Científicas De Investigación
Fluorescent ATRP Initiators
Synthesis and Molecular Structure Analysis
Compounds related to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide have been synthesized and analyzed, demonstrating their utility as efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. The study focused on a bromo-N-phenyl propanamide compound, showcasing its potential in polymerizations of acrylates due to its fluorescent properties (Ihor Kulai & S. Mallet-Ladeira, 2016).
Catalyst in Coupling Reactions
Cross-Coupling Catalysis
Similar sulfonamide structures have been used as catalysts in cross-coupling reactions of bromopyridines with primary and secondary alkyl and aryl sulfonamides. These reactions yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting the compound's relevance in synthetic organic chemistry (Xiaojun Han, 2010).
Synthesis of Sulfones and Sulfonamides
Diastereoselective Addition
The addition of phenylsulfonyl allylic bromides to aldehydes has been explored, resulting in high yields of syn-hydroxy sulfones. This process emphasizes the role of bromo and sulfonyl functionalities in controlling stereochemistry in synthetic routes (P. Auvray, P. Knochel, & J. Normant, 1986).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO4S/c23-15-10-11-20(18(14-15)22(27)17-8-4-5-9-19(17)24)25-21(26)12-13-30(28,29)16-6-2-1-3-7-16/h1-11,14H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBFRRUOMGFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


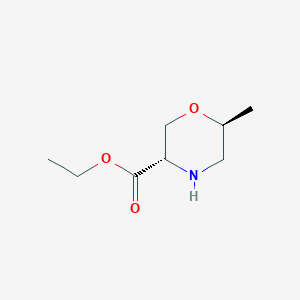


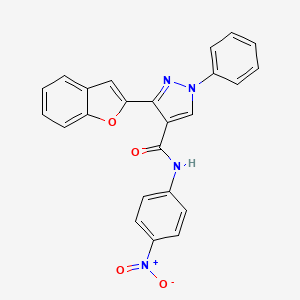
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)
![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
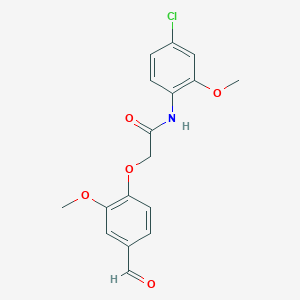
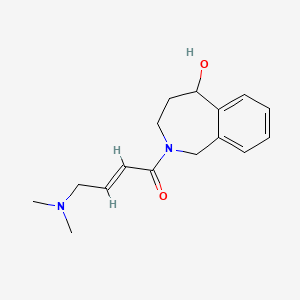

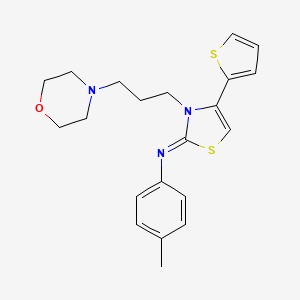
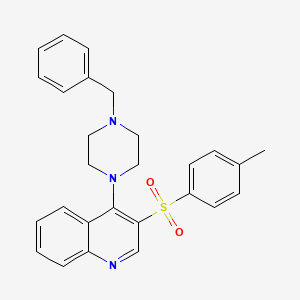
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)